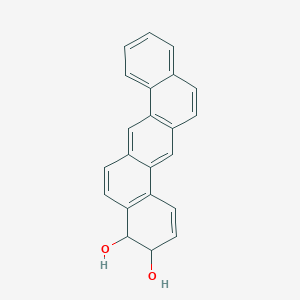![molecular formula C10H16ClNO B074308 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone CAS No. 1132-20-3](/img/structure/B74308.png)
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone is a bicyclic organic compound that features a nitrogen atom within its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone typically involves the reaction of 3-Azabicyclo(3.2.2)nonane with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
化学反应分析
Types of Reactions
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid .
科学研究应用
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those with antiprotozoal and antiplasmodial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
作用机制
The mechanism of action of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
相似化合物的比较
Similar Compounds
2-Azabicyclo(3.2.2)nonane: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
3-Azabicyclo(3.3.1)nonane: Another bicyclic compound with a different ring size, affecting its reactivity and applications.
Uniqueness
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
1132-20-3 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC 名称 |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H16ClNO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2 |
InChI 键 |
OZKJSYJSHRYFEH-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)C(=O)CCl |
规范 SMILES |
C1CC2CCC1CN(C2)C(=O)CCl |
Key on ui other cas no. |
1132-20-3 |
同义词 |
3-(Chloroacetyl)-3-azabicyclo[3.2.2]nonane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















